N,N-Dimethylstearamide

Descripción general

Descripción

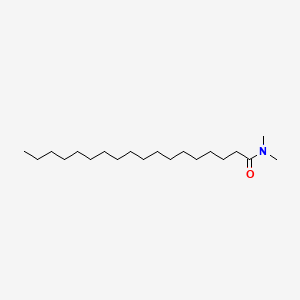

N,N-Dimethylstearamide, also known as N,N-dimethyloctadecanamide, is an organic compound with the molecular formula C20H41NO. It is a tertiary amide derived from stearic acid, a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dimethylstearamide can be synthesized through the reaction of stearic acid with dimethylamine. The reaction typically involves the following steps:

Activation of Stearic Acid: Stearic acid is first activated by converting it into its acyl chloride form using thionyl chloride (SOCl2).

Amidation Reaction: The acyl chloride is then reacted with dimethylamine (CH3)2NH in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include:

- Temperature: 60-80°C

- Pressure: Atmospheric pressure

- Reaction Time: 2-4 hours

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethylstearamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce stearic acid and dimethylamine.

Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Hydrolysis: Stearic acid and dimethylamine.

Oxidation: Stearic acid and dimethylamine.

Substitution: Various substituted amides depending on the reactants used.

Aplicaciones Científicas De Investigación

Surfactants and Emulsifiers

DMSA is widely used as a surfactant in various formulations due to its ability to reduce surface tension between liquids. It is effective in:

- Cosmetics : Used in creams and lotions to improve texture and stability.

- Detergents : Enhances cleaning efficiency by promoting emulsification of oils and dirt.

Lubricants

DMSA serves as an additive in lubricants, providing improved viscosity and thermal stability. Its application includes:

- Industrial Lubricants : Enhances performance in high-temperature environments.

- Automotive Oils : Reduces friction and wear in engine components.

Plasticizers

In polymer chemistry, DMSA functions as a plasticizer, improving flexibility and durability of plastics. Applications include:

- Polyvinyl Chloride (PVC) : Enhances processability and lowers brittleness.

- Polyurethane Foams : Improves mechanical properties.

Drug Delivery Systems

DMSA has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles that encapsulate therapeutic agents. Case studies have shown:

- Encapsulation of Anticancer Drugs : Enhanced solubility and bioavailability of poorly soluble drugs.

Antimicrobial Properties

Research indicates that DMSA exhibits antimicrobial activity against various pathogens, making it suitable for:

- Coatings : Used in medical devices to prevent biofilm formation.

- Textiles : Incorporated into fabrics for antimicrobial finishes.

Environmental Applications

DMSA is also being explored for its role in environmental applications:

Biodegradable Surfactants

As a biodegradable surfactant, DMSA can be utilized in eco-friendly cleaning products that minimize environmental impact.

Wastewater Treatment

Studies have demonstrated the effectiveness of DMSA in enhancing the removal of contaminants from wastewater through flocculation processes.

Regulatory Considerations

The safety profile of DMSA has been evaluated in various studies, indicating low toxicity levels when used appropriately within regulated limits. Regulatory bodies have classified it as safe for use in cosmetics and food contact materials under specific conditions.

Mecanismo De Acción

The mechanism of action of N,N-dimethylstearamide primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, enhancing the permeability of membranes. This property is particularly useful in drug delivery systems where enhanced skin penetration is desired .

Comparación Con Compuestos Similares

N,N-Dimethylformamide (DMF): A polar solvent used in organic synthesis.

N,N-Dimethylacetamide (DMAc): Another polar solvent with similar applications to DMF.

N,N-Dimethylmyristamide: A shorter-chain analog of N,N-dimethylstearamide.

Uniqueness: this compound is unique due to its long-chain fatty acid structure, which imparts distinct surfactant properties. Unlike its shorter-chain analogs, it provides better lubrication and anti-static properties, making it more suitable for industrial applications .

Actividad Biológica

N,N-Dimethylstearamide (DMS) is a fatty amide derived from stearic acid, characterized by its long hydrophobic chain and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of DMS, including its metabolic pathways, toxicity profiles, and applications in various fields.

- Molecular Formula : C₁₈H₃₇N

- Molecular Weight : 281.49 g/mol

- Melting Point : 38-40 °C

- Boiling Point : 360 °C

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into pharmacological effects and toxicological implications.

Pharmacological Effects

- Antimicrobial Activity : DMS has shown potential as an antimicrobial agent. Studies indicate that fatty amides can disrupt microbial membranes, leading to cell lysis and death. This property is particularly valuable in developing preservatives or disinfectants.

- Dermal Absorption and Toxicity : Research has demonstrated that DMS can be absorbed through the skin, raising concerns about occupational exposure. A study indicated that workers exposed to DMS experienced significant dermal absorption, leading to elevated urinary concentrations of its metabolites, which can serve as biomarkers for exposure .

- Metabolic Pathways : DMS is metabolized in the liver, where it undergoes N-demethylation to form N-methylstearamide. This metabolic conversion is crucial for understanding its toxicity and potential therapeutic effects .

Occupational Exposure Study

A notable case study involved monitoring workers in a synthetic fiber production facility exposed to DMS. The study revealed that:

- Urinary concentrations of N-methylacetamide (NMA), a metabolite of DMS, ranged from 1.5 to 173.6 mg/g creatinine, with a median of 20.5 mg/g creatinine.

- Approximately 20% of samples showed NMA concentrations exceeding 30 mg/g creatinine, indicating significant exposure levels .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of DMS against various pathogens. The results indicated:

- Effective inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% w/v.

- The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to increased permeability and cell death.

Acute Toxicity

DMS exhibits low acute toxicity when ingested or applied dermally. However, prolonged exposure can lead to skin irritation and sensitization reactions in susceptible individuals.

Chronic Toxicity

Chronic exposure studies have suggested potential adverse effects on reproductive health and liver function in animal models, necessitating further research to establish safe exposure limits for humans .

Applications

- Cosmetics and Personal Care Products : Due to its emollient properties, DMS is used in lotions and creams to enhance skin feel and moisture retention.

- Industrial Uses : DMS serves as a lubricant and surfactant in various industrial applications due to its ability to reduce friction and improve wetting properties.

- Pharmaceuticals : The compound's ability to penetrate biological membranes makes it an interesting candidate for drug formulation, particularly for transdermal delivery systems.

Propiedades

IUPAC Name |

N,N-dimethyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSRIWFABHLYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063221 | |

| Record name | N,N-Dimethylstearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-90-6 | |

| Record name | N,N-Dimethylstearamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylstearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the identification of N,N-Dimethylstearamide in the supercritical CO2 extract of Euphorbia thymifolia. Could you elaborate on the significance of finding this compound in the context of the study?

A1: While the study primarily focuses on identifying compounds within Euphorbia thymifolia and comparing extraction methods, the specific significance of this compound is not discussed. The research emphasizes the presence of other compounds, such as tricosane, hydroquinone, fridoline, and euphorbal, highlighting their potential medicinal value []. The table listing this compound doesn't elaborate on its individual properties or potential roles within the plant. Further research focusing on this compound specifically would be needed to understand its significance in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.